Indolmycin Achieves In Vivo Clearance of H. pylori at 10 mg/kg in Gerbil Model
Indolmycin demonstrates quantifiable in vivo efficacy against *Helicobacter pylori*, a key differentiator from many in-class compounds for which only in vitro data are available. In an established animal model of infection, Indolmycin treatment resulted in complete bacterial clearance. This contrasts with the lack of reported in vivo clearance data for the structural analog chuangxinmycin [1]. The data provide a direct benchmark for efficacy in a complex biological system .
| Evidence Dimension | In vivo bacterial clearance (H. pylori) |
|---|---|
| Target Compound Data | Complete clearance at 10 mg/kg |
| Comparator Or Baseline | Untreated infected controls; Chuangxinmycin (no comparable in vivo clearance data reported) |
| Quantified Difference | Not applicable (complete vs. no clearance) |
| Conditions | Experimentally infected Mongolian gerbils |
Why This Matters
Validates Indolmycin as a tool compound for studying H. pylori infection in vivo, whereas alternatives lack this demonstrated efficacy.
- [1] Vecchione, J. J., & Sello, J. K. (2009). A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to Indolmycin. *Antimicrobial Agents and Chemotherapy*, 53(9), 3972-3980. View Source
